N-cyclopropylacetamidine
Description
N-Cyclopropylacetamidine is an acetamidine derivative characterized by a cyclopropyl substituent attached to the nitrogen atom of the amidine group. Acetamidines are organic compounds with the general structure R1R2NC(=NH)R3, where R groups vary, influencing their chemical reactivity, stability, and applications.
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
N'-cyclopropylethanimidamide |
InChI |
InChI=1S/C5H10N2/c1-4(6)7-5-2-3-5/h5H,2-3H2,1H3,(H2,6,7) |
InChI Key |
WVUIPRKOZAFXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopropylacetamidine (theoretical structure) with structurally related N,N-dialkylacetamidines and other amidines listed in the provided evidence. Key parameters include substituent groups, molecular weight (calculated), and regulatory status:
*Molecular weights calculated based on substituent atomic masses.
Key Structural and Functional Differences:
- Substituent Effects: N,N-Dimethylacetamidine: Small methyl groups reduce steric hindrance, favoring nucleophilic reactivity. Commonly used in organic synthesis . this compound: The cyclopropyl ring introduces angle strain, which may accelerate ring-opening reactions or stabilize transition states in catalysis.
- Regulatory Status: N,N-Dimethylacetamidine and related dialkyl derivatives are controlled under export regulations, suggesting their use in controlled applications (e.g., precursor chemicals) . N-(cyclopropylmethyl)-2-(methylamino)acetamide is documented in safety data sheets, highlighting handling precautions for industrial or laboratory use .
Reactivity and Stability:
- N,N-Dialkylacetamidines : These compounds exhibit strong basicity due to the amidine group’s resonance stabilization. Dimethyl derivatives are often employed as ligands or intermediates in pharmaceutical synthesis .
- However, strained rings may also increase susceptibility to ring-opening under acidic conditions.
Industrial and Regulatory Insights:
- Safety data for N-(cyclopropylmethyl)-2-(methylamino)acetamide emphasize respiratory and dermal protection, reflecting standard precautions for amidine handling .
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